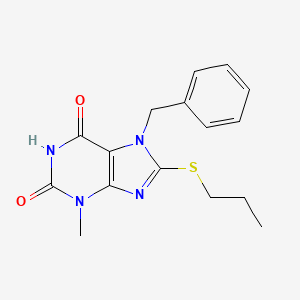

7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione

Descripción

7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione is a purine derivative characterized by a bicyclic structure with substitutions at the 7-, 3-, and 8-positions. The 7-position is occupied by a benzyl group (C₆H₅CH₂), the 3-position by a methyl group (CH₃), and the 8-position by a propylsulfanyl moiety (CH₂CH₂CH₂S). This compound belongs to the class of xanthine analogs, which are known for their diverse biological activities, including adenosine receptor modulation and phosphodiesterase inhibition.

Propiedades

IUPAC Name |

7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-3-9-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDBYZRBSMNMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323483 | |

| Record name | 7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301354-19-8 | |

| Record name | 7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly accessible sources. Generally, large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Aplicaciones Científicas De Investigación

7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione has diverse applications in scientific research, including:

Chemistry: Used as a model compound for studying molecular interactions and reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored as a potential lead compound for developing new therapeutic agents.

Industry: Utilized in the development of novel materials and chemical processes.

Comparación Con Compuestos Similares

7-Benzyl-1,3-dimethyl-8-phenylpurine-2,6-dione (Compound 15)

- Substitutions : 1- and 3-methyl groups, 8-phenyl (C₆H₅) instead of 8-propylsulfanyl.

- Physical Properties : Melting point 164°C, molecular formula C₂₀H₁₈N₄O₂ (MW 346.2) .

- Spectral Data : Distinct aromatic proton signals in ¹H-NMR (7.02–7.56 ppm) due to the phenyl group .

- Elemental Analysis : Higher carbon content (69.35% vs. 66.77% in biphenyl analog) due to the absence of sulfur .

7-Benzyl-8-biphenyl-1,3-dimethylpurine-2,6-dione (Compound 21)

- Substitutions : 8-biphenyl (C₆H₅-C₆H₄) group.

- Molecular Weight : Higher MW (360.4) compared to the propylsulfanyl analog (estimated ~358.4) due to the biphenyl substituent .

- Mass Spectrometry : HRMS data (MW = 346.1429) aligns with calculated values, confirming structural integrity .

Functional Analogs with Modified Substitutions

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

- Core Structure : Pyrazine-dione instead of purine-dione.

- Potency : Compound 46 (EC₅₀ = 6 nM) demonstrates high activity, attributed to its azole-based metal-binding motif replacing the amide group .

- Comparison : While structurally distinct, the 8-propylsulfanyl group in the purine analog may similarly enhance binding through hydrophobic interactions, though direct potency comparisons are unavailable .

Pharmacokinetic and ADMET Properties

- Ergost-25-ene-3,6-dione: A triterpenoid dione with higher binding affinity to BRCA1 than doxorubicin, suggesting dione moieties broadly enhance target engagement. However, the purine core of 7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione may confer distinct ADMET profiles, such as improved metabolic stability compared to linear diones .

Data Tables

Table 1: Structural and Physical Comparison of Purine-2,6-dione Derivatives

Table 2: Pharmacokinetic Snapshot

| Compound | Binding Affinity (vs. Target) | Metabolic Stability |

|---|---|---|

| Target Compound | Not reported | Likely moderate* |

| Ergost-25-ene-3,6-dione | Higher than doxorubicin | Similar to doxorubicin |

*Inferred from purine core’s resistance to rapid oxidation.

Key Research Findings

- Functional Trade-offs : While pyrazine-diones (e.g., compound 46) show higher potency, purine-diones may offer better selectivity for purinergic targets .

Actividad Biológica

7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzyl group and a propylsulfanyl moiety, which may contribute to its pharmacological effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione |

| Molecular Formula | C15H18N4O2S |

| Molecular Weight | 306.39 g/mol |

| CAS Number | 301354-19-8 |

The biological activity of 7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may modulate enzyme activity and influence signal transduction pathways, particularly those involved in cellular proliferation and apoptosis.

Antioxidant Activity

Studies have shown that 7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and aging processes.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vitro Cancer Study : A study conducted on human breast cancer cell lines revealed that treatment with 7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione resulted in a significant reduction in cell viability (by approximately 60% at a concentration of 50 µM) compared to untreated controls. The study indicated that the compound induced apoptosis through mitochondrial pathways.

- Antioxidant Efficacy : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this purine derivative resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability by 40% compared to controls.

- Anti-inflammatory Assessment : In a murine model of acute inflammation, administration of the compound led to a significant reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.